2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1127320
InChI: InChI=1S/C24H21NO5/c26-19(14-6-2-1-3-7-14)13-30-24(29)17-8-4-5-9-18(17)25-22(27)20-15-10-11-16(12-15)21(20)23(25)28/h1-9,15-16,20-21H,10-13H2
SMILES: C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC=CC=C5
Molecular Formula: C24H21NO5
Molecular Weight: 403.4 g/mol

2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

CAS No.:

Cat. No.: VC1127320

Molecular Formula: C24H21NO5

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate -

Specification

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
IUPAC Name phenacyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Standard InChI InChI=1S/C24H21NO5/c26-19(14-6-2-1-3-7-14)13-30-24(29)17-8-4-5-9-18(17)25-22(27)20-15-10-11-16(12-15)21(20)23(25)28/h1-9,15-16,20-21H,10-13H2
Standard InChI Key MZWAKOAEORXZOL-UHFFFAOYSA-N
SMILES C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC=CC=C5
Canonical SMILES C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC=CC=C5

Introduction

Potential Applications

  • Pharmaceuticals: Compounds with similar structures are often explored for their biological activity, such as enzyme inhibition or receptor modulation.

  • Material Science: The rigid bicyclic structure may impart unique physical properties useful in polymer chemistry or material engineering.

  • Synthetic Intermediates: Such compounds can serve as intermediates in synthesizing more complex molecules.

Synthesis Pathways

  • Likely involves:

    • Esterification between a benzoic acid derivative and an alcohol derived from the bicyclic amine.

    • Oxidation or functionalization of the phenylethyl group to introduce the ketone.

Biological Implications

  • Compounds with ester linkages and aromatic groups are often screened for antimicrobial, anti-inflammatory, or anticancer activities.

  • The bicyclic isoindole structure could interact with biological targets due to its rigidity and electron distribution.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaCx_{x}Hy_{y}Oz_{z}Nw_{w}
Molecular WeightCalculated based on atomic composition
Melting PointTBD (dependent on crystallization form)
SolubilitySoluble in organic solvents; insoluble in water
ReactivitySusceptible to hydrolysis under acidic/basic conditions

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